BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Aminopyridazine-3-carboxamide chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Aminopyridazine-3-carboxamide

Cat. No.: B2708899

An In-Depth Technical Guide to the Chemical Properties of 6-Aminopyridazine-3-
carboxamide

Introduction

6-Aminopyridazine-3-carboxamide is a heterocyclic organic compound featuring a pyridazine
core, a six-membered aromatic ring with two adjacent nitrogen atoms. The strategic placement
of an amino group at the 6-position and a carboxamide group at the 3-position makes this
molecule a highly versatile and valuable building block in the fields of medicinal chemistry and
materials science. The pyridazine scaffold itself is a well-established pharmacophore present in
numerous biologically active compounds, known for its ability to engage in various non-
covalent interactions within biological targets.[1] This guide provides a comprehensive overview
of the chemical properties, synthesis, reactivity, and analytical characterization of 6-
Aminopyridazine-3-carboxamide, tailored for researchers and drug development
professionals.

Core Chemical and Physical Properties

The fundamental properties of a compound are critical for its handling, storage, and application
in experimental settings. 6-Aminopyridazine-3-carboxamide is typically an off-white solid.[2]
Its key identifiers and physicochemical parameters are summarized below.
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Property Value Reference
CAS Number 98021-37-5 [3]
Molecular Formula CsHeN4O [3]
Molecular Weight 138.13 g/mol [3]
3-Pyridazinecarboxamide, 6-
Synonyms } [3]
amino-
SMILES NC(=0)C1=NN=C(N)C=C1 [3]

" -20°C, sealed, away from
Storage Conditions ] ] [3]
moisture and light

Computational Data and Drug-Likeness

Computational analysis provides insights into a molecule's potential pharmacokinetic
properties. These parameters are crucial in early-stage drug discovery for predicting a
compound's behavior in a biological system.
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Significance in Drug
Parameter Value
Development

Predicts drug transport

properties, such as intestinal
94.89 A2 absorption and blood-brain

barrier penetration. A value <

Topological Polar Surface Area
(TPSA)

140 A2 is generally favorable.

Measures lipophilicity. The

negative value indicates high
LogP (Octanol-Water Partition 0.8423 hydrophilicity, suggesting good
Coeff.) aqueous solubility but

potentially poor membrane

permeability.

Relates to binding affinity and
Hydrogen Bond Acceptors 4 N
solubility.

Relates to binding affinity and
Hydrogen Bond Donors 2 .
solubility.

Indicates molecular flexibility,
Rotatable Bonds 1 which can influence binding to

a target.

Data sourced from ChemScene.[3]

These values suggest that 6-Aminopyridazine-3-carboxamide adheres to several principles
of drug-likeness, such as Lipinski's Rule of Five, making its scaffold an attractive starting point
for library synthesis.

Synthesis and Manufacturing

A reliable and scalable synthetic route is paramount for the utility of any chemical intermediate.
While multiple pathways to the pyridazine core exist, a common and effective strategy for
producing 6-Aminopyridazine-3-carboxamide involves the functionalization of a pre-formed,
halogenated pyridazine ring. The core pyridazine ring itself is typically formed through the
condensation of a 1,4-dicarbonyl compound with hydrazine.[4]
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A key precursor, 6-Chloropyridazine-3-carboxamide, can be synthesized from 6-
chloropyridazine-3-carboxylic acid.[1] The final step involves a nucleophilic aromatic
substitution (SNAr) reaction, where the chloro group is displaced by an amino group.
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Fig. 1: General synthetic workflow for 6-Aminopyridazine-3-carboxamide.
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Experimental Protocol: Amination of 6-Chloropyridazine-
3-carboxamide

This protocol describes the conversion of the chloro-precursor to the final product. The choice
of an ammonia source and reaction conditions is critical for achieving high yield and purity.

o Reagent Preparation: In a high-pressure reaction vessel, suspend 6-Chloropyridazine-3-
carboxamide (1 equivalent) in a suitable solvent such as ethanol.[1]

o Addition of Ammonia: Add an excess of aqueous ammonia (e.g., 25% solution) to the vessel.
The excess ammonia serves as both the nucleophile and the base to neutralize the HCI
byproduct.

» Reaction Conditions: Seal the vessel and heat the mixture. A typical temperature is 100°C for
several hours (e.g., 6 hours), with constant stirring to ensure homogeneity.[1] The use of a
sealed vessel is necessary to maintain the concentration of ammonia and to allow the
reaction to proceed at temperatures above its boiling point.

o Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), cool the
mixture to induce crystallization. The product, being a solid, can be isolated by filtration.

 Purification: Wash the collected solid with cold water to remove any remaining salts and
ammonia. Dry the product under vacuum to yield 6-Aminopyridazine-3-carboxamide.
Further purification can be achieved by recrystallization if necessary.

Chemical Reactivity and Derivatization Potential

The utility of 6-Aminopyridazine-3-carboxamide as a building block stems from the distinct
reactivity of its functional groups. This allows for selective modification to build a diverse library
of derivative compounds for screening in drug discovery programs.[5][6]

Fig. 2: Key reactive sites and interaction points on the molecule.

e Amino Group (Site 1): The primary amino group at the C6 position is a potent nucleophile
and a hydrogen bond donor. It readily undergoes acylation with acyl chlorides or anhydrides
to form amides, and alkylation reactions. This site is often targeted to append different side
chains to explore structure-activity relationships (SAR).[7]
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o Carboxamide Group (Site 2): The carboxamide at the C3 position is relatively stable but can
be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This
carboxylic acid derivative is also a valuable intermediate for further modifications, such as
esterification or the formation of other amide derivatives via coupling chemistry.[2]

o Pyridazine Ring (Site 3): The nitrogen atoms in the aromatic ring are weak bases and can
act as hydrogen bond acceptors. This feature is crucial for molecular recognition and binding
to biological targets, such as the active sites of enzymes.[8]

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized
compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic
protons on the pyridazine ring will appear as doublets in the downfield region (typically 7.0-
9.0 ppm). The protons of the primary amine (-NH2) and the amide (-CONH3) will appear as
broad singlets that are exchangeable with D20. Their chemical shifts can vary depending on
the solvent and concentration.

e 13C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the
five carbon atoms in the molecule. The carbonyl carbon of the amide will be the most
downfield signal (typically >160 ppm). The four aromatic carbons will appear in the range of
110-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum of 6-Aminopyridazine-3-carboxamide would be characterized by the following
absorption bands.
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Wavenumber (cm~—?) Vibration Type Functional Group

N-H Stretch (asymmetric &

3400 - 3100 symmetric) Primary Amine & Amide
1680 - 1640 C=0 Stretch (Amide | band) Carboxamide

1640 - 1550 N-H Bend Primary Amine & Amide
~1600 - 1475 C=C and C=N Stretch Pyridazine Ring

1300 - 1000 C-N Stretch Amine & Amide

Typical ranges sourced from standard IR correlation tables.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule, confirming its molecular weight and structure.

» Molecular lon: In an electron ionization (El) mass spectrum, the molecular ion peak (M*)
would be observed at an m/z value of 138. High-resolution mass spectrometry (HRMS) can
confirm the elemental composition (CsHsN4O).

» Fragmentation: Common fragmentation pathways would involve the loss of small, stable

molecules.
[CsHeN4O]+
m/z = 138
- 16 44 - 28
Loss of -NH:2 Loss of H2NCO- Loss of CO
[CsHaNsOJ* [CaHaNs]* [CaH6N4a]*
m/z = 122 m/z = 94 m/z = 110
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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